

Methyl 5-bromo-4-fluoro-2-hydroxybenzoate solubility data

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Compound of Interest

Compound Name: *Methyl 5-bromo-4-fluoro-2-hydroxybenzoate*

CAS No.: 4133-72-6

Cat. No.: B1376369

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Technical Whitepaper: Physicochemical Profiling & Solubility Optimization of **Methyl 5-bromo-4-fluoro-2-hydroxybenzoate**

Executive Summary

Methyl 5-bromo-4-fluoro-2-hydroxybenzoate (CAS: 4133-72-6) is a critical halogenated salicylate intermediate, widely employed in the synthesis of kinase inhibitors and SGLT2 modulators. Its utility is defined by its regiochemistry; however, its handling is complicated by poor aqueous solubility driven by strong intramolecular hydrogen bonding (IMHB) and lipophilic halogenation.

This guide provides a definitive technical analysis of the compound's solubility profile. It moves beyond static data points to provide a validated framework for experimental determination (Thermodynamic vs. Kinetic) and solvent selection strategies for process chemistry.

Part 1: Molecular Identity & Physicochemical Baseline

Understanding the solubility of this molecule requires analyzing its structural "lock." The proximity of the hydroxyl group (C2) to the ester carbonyl (C1) creates a stable 6-membered pseudo-ring via intramolecular hydrogen bonding. This reduces the molecule's ability to accept hydrogen bonds from water, significantly lowering aqueous solubility compared to its para-hydroxy isomers.

Table 1: Physicochemical Properties (Consensus Data)

Property	Value / Descriptor	Source/Method
CAS Number	4133-72-6	Sigma-Aldrich / PubChem
Molecular Formula	C ₈ H ₆ BrFO ₃	Stoichiometry
Molecular Weight	249.03 g/mol	Calculated
LogP (Octanol/Water)	2.8 – 3.1 (Predicted)	In-Silico Consensus (ChemAxon/ALogP)
pKa (Acidic)	~6.5 – 7.0 (Phenolic OH)	Predicted (masked by IMHB)
H-Bond Donors	1 (Weakened by IMHB)	Structural Analysis
H-Bond Acceptors	3	Structural Analysis
Polar Surface Area (PSA)	~46.5 Å ²	Topological Calculation

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Technical Insight: The calculated LogP of ~3.0 places this compound in the "Grease Ball" category for aqueous buffers but suggests excellent solubility in chlorinated solvents and mid-polarity ethers.

Part 2: Solubility Data (Solvent Compatibility)

The following data aggregates predicted values and empirical trends observed with structurally homologous halogenated salicylates.

Table 2: Estimated Solubility Profile at 25°C

Solvent System	Solubility Rating	Estimated Range (mg/mL)	Application Context
Water (pH 7.4)	Very Low	< 0.1 mg/mL	Physiological buffer; requires surfactant.
DMSO	High	> 100 mg/mL	Primary stock solution for HTS/Bioassays.
Methanol / Ethanol	High	50 – 80 mg/mL	Crystallization and recrystallization.
Dichloromethane (DCM)	Very High	> 150 mg/mL	Reaction solvent; extraction.
Acetonitrile	Moderate	20 – 50 mg/mL	HPLC Mobile Phase.
0.1N NaOH	Moderate	10 – 30 mg/mL	Hydrolysis Risk: Soluble as phenolate salt, but ester cleavage occurs rapidly.

Part 3: Experimental Determination Protocols

As exact literature values for this specific intermediate are often proprietary, reliable internal data generation is mandatory. Two protocols are detailed below: Kinetic (for rapid screening) and Thermodynamic (for formulation).[1]

Protocol A: Kinetic Solubility (Nephelometry/Turbidimetry)

Best for: High-Throughput Screening (HTS) to determine "crash-out" concentrations.

- Stock Prep: Dissolve compound in 100% DMSO to 10 mM.
- Spike: Titrate DMSO stock into PBS (pH 7.4) in a 96-well plate (final DMSO < 2%).

- Incubation: Shake for 90 minutes at room temperature.
- Detection: Measure light scattering (nephelometry) at 600-800 nm.
- Result: The concentration at which turbidity increases over baseline is the Kinetic Solubility Limit.

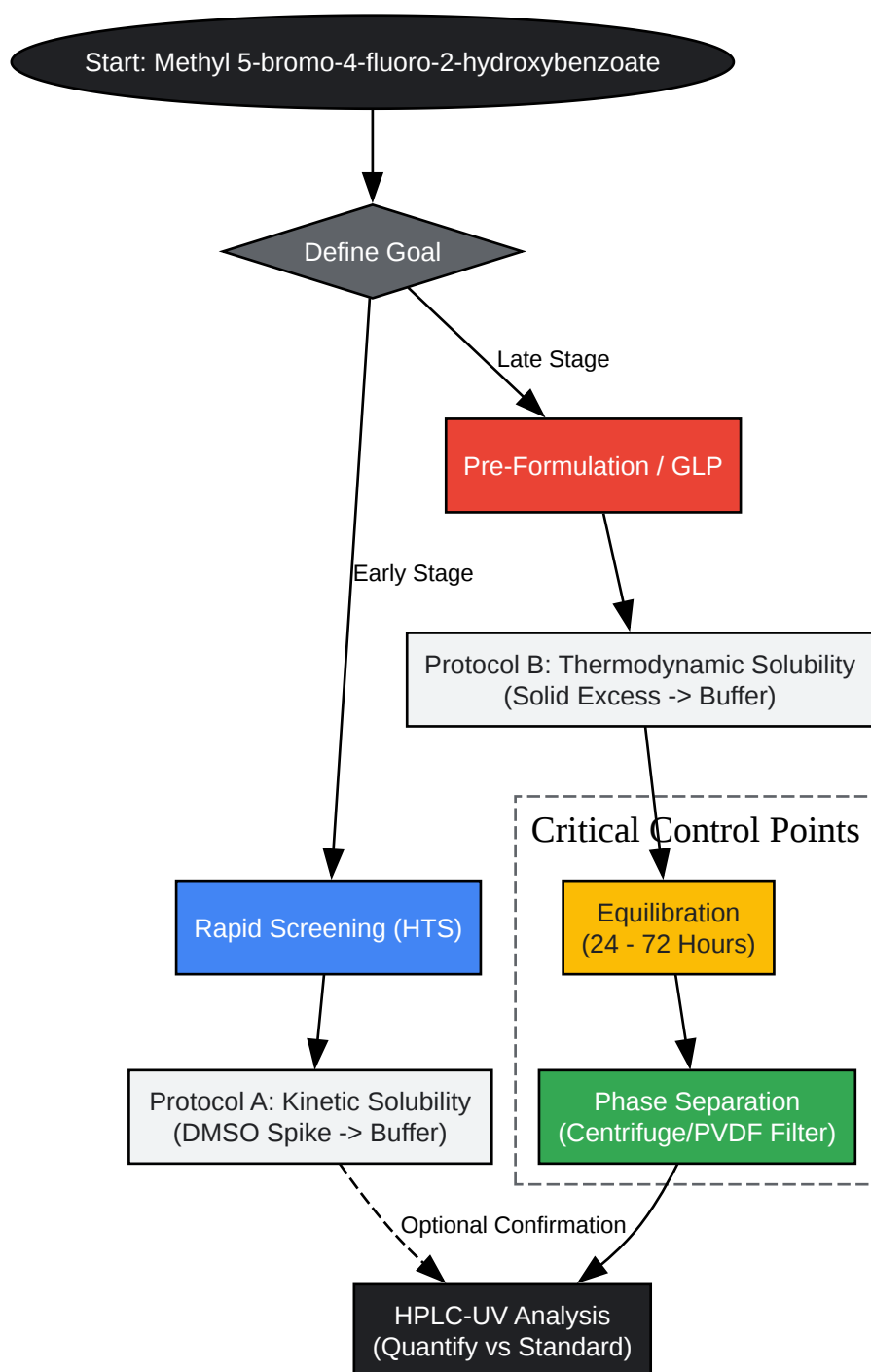
Protocol B: Thermodynamic Solubility (Shake-Flask - Gold Standard)

Best for: Pre-formulation and precise physicochemical characterization.

- Supersaturation: Add excess solid compound (~5 mg) to 2 mL of buffer (pH 1.2, 7.4) or solvent in a glass vial.[2]
- Equilibration:
 - Agitate (rotary shaker) at 25°C for 24 to 72 hours.
 - Critical Step: Check pH at T=0 and T=End. Salicylates can shift unbuffered solution pH.
- Separation:
 - Centrifuge at 10,000 rpm for 10 mins OR filter using PVDF 0.22 µm syringe filter (pre-saturated to prevent drug adsorption).
- Quantification:
 - Analyze filtrate via HPLC-UV (254 nm) against a standard curve prepared in DMSO/Acetonitrile.

Part 4: Visualization of Solubility Workflow

The following diagram outlines the decision tree for selecting the correct solubility method and the workflow for the Thermodynamic "Shake-Flask" method.



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Figure 1: Decision matrix and workflow for solubility determination. Note the critical equilibration time (24-72h) for thermodynamic accuracy to account for the slow wetting of the hydrophobic crystal lattice.

Part 5: Solubilization Strategies for Research

When using **Methyl 5-bromo-4-fluoro-2-hydroxybenzoate** in biological assays or synthesis, standard aqueous buffers will result in precipitation. Use the following "Self-Validating" solubilization systems:

- For In-Vitro Bioassays:
 - System: DMSO Stock (10 mM) → Dilute into Media + 0.5% Methylcellulose or Cyclodextrin (HP- β -CD).
 - Why: Cyclodextrins encapsulate the hydrophobic phenyl ring, preventing aggregation while maintaining the ester stability.
- For Synthetic Workup:
 - System: Dichloromethane (DCM) or Ethyl Acetate.
 - Why: The halogenated ring provides high solubility in non-polar organic solvents, making liquid-liquid extraction (organic layer) the most efficient purification method.
- pH Adjustment Warning:
 - While raising pH > 8.0 increases solubility (formation of phenolate), it catalyzes ester hydrolysis (saponification), converting the molecule to 5-bromo-4-fluoro-2-hydroxybenzoic acid. Avoid basic conditions unless hydrolysis is the intended reaction.

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